molecular formula C₂₃H₃₂N₂O₅ B1147302 1-epi-Ramipril CAS No. 104195-90-6

1-epi-Ramipril

Cat. No.: B1147302
CAS No.: 104195-90-6
M. Wt: 416.51
InChI Key:
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Description

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure (hypertension) and congestive heart failure . This epimer is a specific stereoisomer of ramipril, which means it has a unique arrangement of atoms in space, distinguishing it from other isomers.

Mechanism of Action

Target of Action

1-epi-Ramipril, also known as (R,S,S,S,S)-Epimer of ramipril or Ramipril epimer, (R,S,S,S,S)-, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in the production of ATII, reducing its vasoconstrictive effects and decreasing aldosterone secretion . This results in vasodilation and a decrease in fluid volume, thereby lowering blood pressure . Additionally, the reduction of ATII levels leads to an increase in the production of angiotensin (1-7), a vasodilator, further contributing to the antihypertensive effects of this compound .

Pharmacokinetics

This compound is well absorbed, with 50% to 60% bioavailability . It is metabolized in the liver to its active form, ramiprilat . The elimination of ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . The dosage of this compound should be reduced in patients with renal impairment, as renal excretion largely determines the drug’s duration of action .

Result of Action

This compound has been shown to have potent effects on atherosclerosis progression and plaque stabilization . It also improves glucose metabolism and has anti-inflammatory effects . For instance, it has been shown to reduce the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 in high-glucose conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be influenced by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the environmental risk assessment data suggests that the use of this compound presents an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

The Ramipril Epimer, (R,S,S,S,S)-, plays a significant role in biochemical reactions. It interacts with the angiotensin-converting enzyme (ACE), inhibiting its function . This interaction is crucial in regulating blood pressure and treating heart failure .

Cellular Effects

The Ramipril Epimer, (R,S,S,S,S)-, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .

Molecular Mechanism

The molecular mechanism of action of Ramipril Epimer, (R,S,S,S,S)-, involves binding interactions with ACE, leading to enzyme inhibition . This results in decreased angiotensin II levels, reducing vasoconstriction and aldosterone secretion, ultimately lowering blood pressure .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Ramipril Epimer, (R,S,S,S,S)-, remain consistent, demonstrating the compound’s stability . There is no significant degradation observed, and long-term effects on cellular function align with its known ACE inhibitory activity .

Dosage Effects in Animal Models

In animal models, the effects of Ramipril Epimer, (R,S,S,S,S)-, vary with different dosages . At a dose of 4mg/kg, it significantly reduced paw volume and the arthritic index .

Metabolic Pathways

Ramipril Epimer, (R,S,S,S,S)-, is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to reduce the production of angiotensin II .

Transport and Distribution

The transport and distribution of Ramipril Epimer, (R,S,S,S,S)-, within cells and tissues are facilitated by its lipophilic nature . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Subcellular Localization

The subcellular localization of Ramipril Epimer, (R,S,S,S,S)-, is not confined to a specific compartment or organelle . Its wide distribution across various tissues suggests a broad subcellular localization, which aligns with its systemic effects in inhibiting ACE and reducing blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ramipril epimer, (R,S,S,S,S)-, involves several key steps. This reaction forms an amide compound, which is then subjected to catalytic hydrogenation deprotection and purification processes to obtain the desired epimer .

Industrial Production Methods

In industrial settings, the production of ramipril epimer, (R,S,S,S,S)-, is optimized to reduce the generation of impurities and improve yield. The process typically involves large-scale reactions with careful control of reaction conditions to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-epi-Ramipril, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of ramipril epimer, (R,S,S,S,S)-, include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-epi-Ramipril, has several scientific research applications, including:

Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-UVBQOVKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104195-90-6
Record name Ramipril epimer, (R,S,S,S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL EPIMER, (R,S,S,S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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